2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both bromophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Bromophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate, which is then reduced to 4-bromobenzyl thiol.
Condensation with Acetohydrazide: The 4-bromobenzyl thiol is then reacted with acetohydrazide to form the intermediate 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE.
Formation of the Final Compound: The final step involves the condensation of the intermediate with 4-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Azide or cyanide derivatives.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: Its derivatives can be used to study enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromophenyl group can engage in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and, consequently, its chemical behavior and biological activity.
Properties
Molecular Formula |
C16H14BrN3O3S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN3O3S/c17-14-5-1-13(2-6-14)10-24-11-16(21)19-18-9-12-3-7-15(8-4-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+ |
InChI Key |
VWXWLVZHYIJNSG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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